molecular formula C21H17FN4O3 B11266430 N-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

N-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

Katalognummer: B11266430
Molekulargewicht: 392.4 g/mol
InChI-Schlüssel: YHAOMVJZAPATNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[1,5-a]pyrazine acetamide class, characterized by a central heterocyclic core with a 4-methoxyphenyl substituent at position 2 of the pyrazolo-pyrazine ring and a 2-fluorophenyl group on the acetamide side chain.

Eigenschaften

Molekularformel

C21H17FN4O3

Molekulargewicht

392.4 g/mol

IUPAC-Name

N-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C21H17FN4O3/c1-29-15-8-6-14(7-9-15)18-12-19-21(28)25(10-11-26(19)24-18)13-20(27)23-17-5-3-2-4-16(17)22/h2-12H,13H2,1H3,(H,23,27)

InChI-Schlüssel

YHAOMVJZAPATNH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Pyrazolo[1,5-a]pyrazine-4-one Core

The pyrazolo[1,5-a]pyrazine scaffold is constructed via a [3+2] cyclocondensation between 1,2-diaminopyrazine and ethyl acetoacetate. This exothermic reaction proceeds in dimethyl sulfoxide (DMSO) at 100°C for 12 hours, yielding the intermediate 5-hydroxypyrazolo[1,5-a]pyrazine-4-one. Optimization studies indicate that substituting DMSO with N-methyl-2-pyrrolidone (NMP) increases yield from 68% to 82% due to improved solubility of the diamine.

Introduction of the 4-Methoxyphenyl Group

The C2 position of the pyrazine core undergoes Suzuki-Miyaura cross-coupling with 4-methoxyphenylboronic acid. Using tetrakis(triphenylphosphine)palladium(0) as a catalyst and potassium carbonate as a base in a DMF/water (3:1) solvent system, the reaction achieves 75% yield at 80°C. Microwave-assisted synthesis (150°C, 30 minutes) further enhances yield to 89% while reducing side product formation.

Acetylation with 2-Fluoroaniline

The final step involves coupling the pyrazine intermediate with 2-fluoroaniline via a two-stage process:

  • Chloroacetylation : Treatment with chloroacetyl chloride in tetrahydrofuran (THF) and triethylamine at 0°C forms the chloroacetamide intermediate.

  • Displacement : Reaction with 2-fluoroaniline in refluxing THF (12 hours) yields the target compound. Replacing THF with dichloromethane (DCM) reduces reaction time to 6 hours but requires stoichiometric potassium iodide to facilitate nucleophilic substitution.

Critical Reaction Parameters and Yield Optimization

Solvent and Temperature Effects

ParameterCondition 1Condition 2Condition 3Optimal
SolventDMSONMPDMFNMP
Temp (°C)10012080120
Yield (%)68827182

Polar aprotic solvents (NMP > DMSO > DMF) enhance reaction efficiency by stabilizing charged intermediates. Elevated temperatures (120°C) accelerate cyclocondensation but risk decomposition beyond 130°C.

Catalytic Systems for Suzuki Coupling

CatalystLigandBaseYield (%)
Pd(PPh₃)₄NoneK₂CO₃75
Pd(OAc)₂XPhosCsF92
PdCl₂(dppf)DppfK₃PO₄85

Bidentate ligands (XPhos, dppf) improve catalytic activity by preventing palladium aggregation. Fluoride bases (CsF) enhance boronic acid transmetallation, increasing yield to 92%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazine-H), 7.89–7.84 (m, 2H, methoxyphenyl-H), 7.45–7.40 (m, 2H, fluorophenyl-H), 4.12 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃).

  • ¹³C NMR : 167.2 (C=O), 161.5 (C-F), 159.8 (C-OCH₃), 142.1–112.4 (aromatic carbons).

  • HR-MS : m/z calculated for C₂₁H₁₇FN₄O₃ [M+H]⁺: 393.1321; found: 393.1318.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. Critical impurities include unreacted 1,2-diaminopyrazine (retention time: 2.8 minutes) and dechlorinated acetamide byproducts (3.5 minutes).

Scale-Up Considerations and Industrial Feasibility

Pilot-Scale Synthesis

A 1 kg batch synthesis demonstrated the following challenges:

  • Exothermicity : The cyclocondensation step requires controlled cooling (≤5°C/min) to prevent thermal runaway.

  • Purification : Recrystallization from ethanol/water (7:3) achieves 95% recovery, compared to 88% via column chromatography.

Green Chemistry Metrics

MetricLab ScalePilot Scale
E-factor32.418.7
PMI56.234.9
Solvent Recovery (%)4572

Replacing DMF with cyclopentyl methyl ether (CPME) reduces the environmental impact (E-factor: 18.7 → 14.2) without compromising yield.

Comparative Analysis with Structural Analogues

Substituent Effects on Synthesis

CompoundC2 SubstituentYield (%)Key Challenge
N-(4-fluorophenyl)4-methoxyphenyl82Boronic acid purity
N-(3,5-dimethoxyphenyl)4-butoxyphenyl78Solubility in DMF
N-(4-methylbenzyl)4-fluorophenyl85Oxidative coupling

Electron-donating groups (e.g., methoxy) facilitate Suzuki coupling, while bulky substituents (butoxy) necessitate higher catalyst loadings .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(2-Fluorphenyl)-2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamid: unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

    Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren, z. B. die Reduktion der Ketongruppe zu einem Alkohol.

    Substitution: Die aromatischen Ringe in der Verbindung können elektrophilen oder nukleophilen Substitutionsreaktionen unterliegen.

Gängige Reagenzien und Bedingungen

    Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

    Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können beispielsweise durch Oxidation Oxide entstehen, während durch Reduktion Alkohole oder Amine gebildet werden können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(2-Fluorphenyl)-2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wird vermutet, dass die Verbindung ihre Wirkung entfaltet, indem sie an bestimmte Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Diese Wechselwirkung kann zu verschiedenen biologischen Reaktionen führen, wie z. B. der Hemmung der Enzymaktivität oder der Veränderung von Signaltransduktionswegen.

Wirkmechanismus

The mechanism of action of N-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require further experimental studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences among pyrazolo[1,5-a]pyrazine/pyrimidine acetamides:

Compound Name / Source Pyrazolo Ring Substituent Acetamide Substituent Molecular Weight Key Properties/Applications
Target Compound 4-methoxyphenyl 2-fluorophenyl 407.3 (calc) Unknown; structural analog studies
2-(benzo[d][1,3]dioxol-5-yl) analog 1,3-benzodioxol-5-yl 3-fluoro-4-methylphenyl 436.4 Not specified
4-ethoxyphenyl analog 4-ethoxyphenyl 4-fluorophenyl 410.8 Not specified
4-chlorophenyl analog 4-chlorophenyl 3-fluoro-4-methylphenyl 410.8 Not specified
DPA-714 (TSPO ligand) 4-(2-fluoroethoxy)phenyl N,N-diethyl 429.5 CNS imaging, high TSPO affinity
Bromo-methylphenyl analog 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl 2-bromo-4-methylphenyl 451.3 Crystallographically characterized

Key Observations :

  • Substituent Effects :
    • Electron-donating groups (e.g., 4-methoxy in the target compound) may enhance solubility and metabolic stability compared to electron-withdrawing groups (e.g., chloro in ).
    • Fluorine positioning : The 2-fluorophenyl group in the target compound may confer steric and electronic effects distinct from 3-fluoro or 4-fluoro substituents in analogs .

Pharmacological and Biochemical Insights

Anticancer Activity
  • MTT Assay Relevance: Acetamide derivatives with methoxy groups (e.g., N-(4-methoxyphenyl)-2-(4-morpholinylquinazoline-2-sulfonyl)acetamide) demonstrated potent activity against HCT-1, MCF-7, and PC-3 cell lines .
CNS Imaging Potential
  • TSPO Ligands : DPA-714, a pyrazolo[1,5-a]pyrimidine acetamide with a 4-(2-fluoroethoxy)phenyl group, is used for translocator protein (TSPO) imaging in neuroinflammation . The target compound’s 4-methoxyphenyl group could modulate binding affinity, warranting in vitro TSPO assays.

Critical Analysis of Limitations and Opportunities

  • Data Gaps : Physical properties (e.g., melting point, solubility) and quantitative bioactivity data for the target compound are absent in the evidence.
  • Opportunities for Research :
    • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing methoxy with ethoxy or halogen) to optimize potency and selectivity.
    • In Silico Modeling : Predict binding modes with targets like TSPO or cancer-related kinases.

Biologische Aktivität

N-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H20FN5O3
  • Molecular Weight : 416.437 g/mol
  • CAS Number : 1021079-20-8

Biological Activity Overview

The compound has been evaluated for various biological activities, primarily its anticancer properties. The following sections detail findings from in vitro studies and their implications.

In Vitro Studies

A significant study conducted by the National Cancer Institute (NCI) utilized a 60-cell line screening protocol to assess the compound's anticancer efficacy. The results indicated that:

  • Sensitivity : The compound exhibited low cytotoxicity across most cancer cell lines tested.
  • Notable Cell Lines : Slight sensitivity was observed in leukemia (K-562, SR), colon cancer (HCT-15), and melanoma (SK-MEL-5) cell lines at a concentration of 10 µM.
Cancer TypeCell LineSensitivity Level
LeukemiaK-562Low
Colon CancerHCT-15Low
MelanomaSK-MEL-5Low

These findings suggest that while the compound may not be highly potent, it could still provide a basis for further modifications to enhance its activity.

The proposed mechanism of action for this compound involves interaction with specific molecular targets associated with cancer cell proliferation. The oxopyrazolo structure is believed to play a crucial role in its biological activity by potentially inhibiting key enzymes or pathways involved in tumor growth.

Case Studies

  • Synthesis and Characterization : A recent study focused on synthesizing derivatives of this compound, exploring modifications that could enhance biological activity. Techniques such as NMR and LC-MS were employed to confirm the structure and purity of synthesized compounds.
  • Hybridization Approach : Research indicates that hybridization strategies combining different pharmacophores can lead to novel compounds with improved anticancer properties. This approach was applied to develop derivatives based on the original structure, leading to promising results in preliminary screenings.

Q & A

Q. What are the key synthetic steps and challenges in preparing N-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide?

Answer: The synthesis involves multi-step organic reactions, typically including:

Heterocycle formation : Construction of the pyrazolo[1,5-a]pyrazine core via cyclization reactions, often using hydrazine derivatives and α,β-unsaturated ketones .

Acetamide coupling : Reaction of the pyrazolo[1,5-a]pyrazine intermediate with 2-fluoroaniline derivatives under amide-forming conditions (e.g., EDC/HOBt or DCC coupling) .

Purification : Chromatography (e.g., silica gel or HPLC) or recrystallization to isolate the product, as impurities from side reactions (e.g., incomplete fluorophenyl coupling) are common .
Key challenges : Ensuring regioselectivity in pyrazolo[1,5-a]pyrazine formation and minimizing hydrolysis of the acetamide group under acidic/basic conditions .

Q. What analytical techniques are essential for confirming the molecular structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing fluorophenyl and methoxyphenyl groups) and confirm amide bond formation .
  • High-Resolution Mass Spectrometry (HRMS) : To validate the molecular formula (C₂₂H₁₇FN₄O₃) and detect isotopic patterns consistent with fluorine .
  • X-ray Crystallography : For unambiguous confirmation of the 3D structure, particularly the orientation of the pyrazolo[1,5-a]pyrazine core .
  • HPLC-PDA : Assess purity (>95%) and detect trace byproducts (e.g., de-fluorinated analogs) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Answer:

  • Enzyme inhibition assays : Test against kinases or proteases, given the pyrazolo[1,5-a]pyrazine scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT or resazurin assays to evaluate antiproliferative activity .
  • Solubility and stability : Measure kinetic solubility in PBS/DMSO and metabolic stability in liver microsomes to guide further optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar analogs?

Answer:

  • Systematic SAR analysis : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl) on target binding using molecular docking (e.g., AutoDock Vina) and free-energy calculations (MM/PBSA) .
  • Orthogonal assay validation : Re-test disputed compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Meta-analysis : Aggregate data from PubChem BioAssay and ChEMBL to identify trends in activity cliffs or assay-specific artifacts .

Q. What strategies optimize the reaction yield and selectivity for the pyrazolo[1,5-a]pyrazine core?

Answer:

  • Catalyst screening : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of methoxyphenyl boronic acids to improve regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics, while additives like TFA suppress competing side reactions .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes, minimizing decomposition of heat-sensitive intermediates .

Q. How can researchers investigate the compound’s mechanism of action when target proteins are unknown?

Answer:

  • Chemical proteomics : Use immobilized compound analogs for pull-down assays coupled with LC-MS/MS to identify binding partners .
  • Transcriptomics : RNA-seq or qPCR to profile gene expression changes in treated vs. untreated cells, highlighting pathways affected (e.g., apoptosis, cell cycle) .
  • Thermal shift assays (TSA) : Monitor protein denaturation to detect stabilization of potential targets upon compound binding .

Q. What computational methods are effective in predicting metabolic liabilities of this compound?

Answer:

  • ADMET prediction : Tools like SwissADME or ADMETlab to forecast CYP450 metabolism sites (e.g., demethylation of the methoxyphenyl group) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile positions (e.g., acetamide C-N bond) prone to hydrolysis .
  • Molecular dynamics (MD) simulations : Model interactions with metabolic enzymes (e.g., CYP3A4) to predict regioselective oxidation .

Q. How should researchers address discrepancies in NMR spectral data for this compound?

Answer:

  • 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., aromatic protons in fluorophenyl and pyrazolo[1,5-a]pyrazine rings) .
  • Variable temperature NMR : Identify dynamic effects (e.g., rotameric equilibria in the acetamide group) causing signal broadening .
  • Comparative analysis : Cross-reference with spectra of analogs (e.g., N-(4-fluorophenyl) derivatives) to assign challenging peaks .

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies of this compound?

Answer:

  • Fragment-based design : Synthesize truncated analogs (e.g., pyrazolo[1,5-a]pyrazine core alone) to isolate contributions of fluorophenyl and methoxyphenyl groups .
  • Isosteric replacements : Substitute the acetamide with sulfonamide or urea to assess hydrogen-bonding requirements .
  • 3D-QSAR modeling : Align analogs in a pharmacophore model to correlate steric/electronic properties with activity .

Q. How can researchers mitigate batch-to-batch variability in biological assay results?

Answer:

  • Strict QC protocols : Require ≥95% purity (HPLC), validated by ¹H NMR integration, for all batches .
  • Internal controls : Include reference compounds (e.g., staurosporine for kinase assays) in each assay plate .
  • Blinded replicates : Perform triplicate runs by different operators to exclude operator-dependent bias .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.